4-Chlorobut-2-yn-1-amine

Description

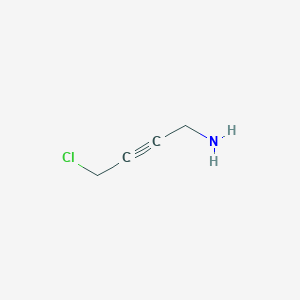

4-Chlorobut-2-yn-1-amine (CAS: 77369-59-6) is a chlorinated alkyne-containing amine with the molecular formula C₄H₇Cl₂N and a molecular weight of 140.01 g/mol . It is commonly utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of enzyme inhibitors and heterocyclic compounds . The compound requires storage under inert conditions at 2–8°C due to its reactivity and hazards, including toxicity (H302, H319, H332), organ damage (H372), and environmental risks (H400) .

Properties

Molecular Formula |

C4H6ClN |

|---|---|

Molecular Weight |

103.55 g/mol |

IUPAC Name |

4-chlorobut-2-yn-1-amine |

InChI |

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h3-4,6H2 |

InChI Key |

QSLSQMGDWOQUQR-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCCl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Phenylbut-2-yn-1-amine (CAS: 91375-44-9)

- Molecular Formula : C₁₀H₁₁N

- Molecular Weight : 145.20 g/mol

- Key Differences :

- Substituent : A phenyl group replaces the chlorine atom, increasing hydrophobicity (LogP: 1.82 vs. ~1.5 estimated for 4-chlorobut-2-yn-1-amine).

- Physical Properties : Higher boiling point (267.9°C at 760 mmHg) and density (1.0 g/cm³) compared to the chlorinated analogue .

- Applications : Used in synthesizing rigid aromatic scaffolds for materials science and pharmaceuticals .

4-(4-Chlorophenyl)butan-1-amine (CAS: 63998-62-9)

- Molecular Formula : C₁₀H₁₃ClN

- Molecular Weight : ~182.67 g/mol (estimated).

- Key Differences: Backbone: Saturated butane chain instead of an alkyne, reducing reactivity. Applications: Cited in medicinal chemistry studies for drug discovery, likely due to its balanced lipophilicity and stability .

4-(4-Chlorophenyl)but-3-yn-2-amine

- Molecular Formula : C₁₀H₁₀ClN

- Molecular Weight : 179.65 g/mol

- Key Differences: Alkyne Position: The triple bond is at position 3, altering electronic properties. Substituent: Methylamine group at position 2 increases LogP (2.74) and lipophilicity compared to this compound . Applications: Potential use in asymmetric catalysis or bioactive molecule synthesis.

Comparative Data Table

| Property | This compound | 4-Phenylbut-2-yn-1-amine | 4-(4-Chlorophenyl)butan-1-amine | 4-(4-Chlorophenyl)but-3-yn-2-amine |

|---|---|---|---|---|

| Molecular Formula | C₄H₇Cl₂N | C₁₀H₁₁N | C₁₀H₁₃ClN | C₁₀H₁₀ClN |

| Molecular Weight (g/mol) | 140.01 | 145.20 | ~182.67 | 179.65 |

| Backbone | Alkyne (C≡C at position 2) | Alkyne (C≡C at position 2) | Saturated butane | Alkyne (C≡C at position 3) |

| Key Substituent | Chlorine | Phenyl | 4-Chlorophenyl | 4-Chlorophenyl |

| LogP | ~1.5 (estimated) | 1.82 | ~2.5 (estimated) | 2.74 |

| Applications | Enzyme inhibitor synthesis | Aromatic scaffold synthesis | Medicinal chemistry | Bioactive molecule synthesis |

| Hazard Profile | H302, H319, H332, H372, H400 | Not specified | Not specified | Not specified |

Data compiled from .

Preparation Methods

Direct Amination of 4-Chlorobut-1-yne

4-Chlorobut-1-yne (HC≡C-CH₂Cl) serves as a critical precursor. Its synthesis begins with the chlorination of but-3-yn-1-ol using thionyl chloride (SOCl₂) under reflux, yielding 4-chlorobut-1-yne after distillation. Subsequent amination is achieved via reaction with aqueous or gaseous ammonia in polar aprotic solvents (e.g., tetrahydrofuran) at 0–5°C. The low temperature minimizes side reactions such as alkyne polymerization.

Reaction Conditions:

Lithiation-Mediated Amination

Lithiation of 4-chlorobut-1-yne with n-butyllithium (n-BuLi) generates a lithium acetylide intermediate, which reacts with electrophilic nitrogen sources. For example, quenching with chloramine-T (TsNClNa) introduces the amine group, though this method requires stringent anhydrous conditions.

Optimization Parameters:

-

Lithiation Temperature: −78°C

-

Electrophile: Chloramine-T (1.1 equiv)

-

Workup: Aqueous HCl extraction

Stevens Rearrangement of Quaternary Ammonium Salts

The Stevens rearrangement offers an alternative pathway, particularly for generating structurally complex amines. This method involves the base-induced rearrangement of quaternary ammonium salts derived from propargyl halides.

Synthesis of Quaternary Ammonium Intermediates

Propargyl bromide (HC≡C-CH₂Br) is treated with trimethylamine to form the quaternary ammonium salt, which undergoes rearrangement in the presence of sodium hydride (NaH). Chlorination of the resultant allylic amine with N-chlorosuccinimide (NCS) introduces the terminal chloride.

Key Steps:

-

Quaternary Salt Formation:

-

HC≡C-CH₂Br + N(CH₃)₃ → HC≡C-CH₂N⁺(CH₃)₃ Br⁻

-

-

Rearrangement:

-

HC≡C-CH₂N⁺(CH₃)₃ Br⁻ + NaH → HC≡C-CH₂NH₂ + (CH₃)₃N

-

-

Chlorination:

-

HC≡C-CH₂NH₂ + NCS → NH₂-CH₂-C≡C-Cl

-

Yield: 55–60% (over three steps)

Catalytic Hydroamination of Chloroalkynes

Transition metal catalysts, such as gold(I) complexes, facilitate the hydroamination of chloroalkynes, enabling direct amine addition across the triple bond. This method is notable for its regioselectivity and mild conditions.

Gold-Catalyzed Hydroamination

A mixture of 1-chloro-3-butyne (HC≡C-CH₂Cl) and ammonia reacts in the presence of AuCl(PPh₃) at 25°C. The catalyst directs anti-Markovnikov addition, placing the amine group at the terminal position.

Reaction Profile:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chlorobut-1-yne | NH₃, THF | 68–72 | Simplicity, scalability | Low-temperature sensitivity |

| Stevens Rearrangement | Propargyl bromide | NCS, NaH | 55–60 | Structural versatility | Multi-step, moderate yield |

| Catalytic Hydroamination | 1-Chloro-3-butyne | AuCl(PPh₃), NH₃ | 75–80 | High regioselectivity, mild conditions | Catalyst cost, purification challenges |

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

The chloride in 4-chlorobut-1-yne is susceptible to elimination under basic conditions, forming buta-1,3-diyne as a byproduct. This is mitigated by using excess ammonia and low temperatures to favor substitution over elimination.

Steric Effects in Lithiation-Amination

Lithiation at −78°C prevents proton exchange between the acetylide and ammonia, ensuring efficient electrophilic quenching. Side products, such as dimerized alkynes, are minimized by slow addition of the nitrogen electrophile.

Industrial-Scale Production Considerations

Scaling the hydroamination route requires catalyst recycling and continuous-flow systems to manage exothermic reactions. Fixed-bed reactors with immobilized gold catalysts have achieved 90% conversion in pilot studies, though long-term catalyst stability remains a challenge.

Emerging Methodologies

Photochemical Amination

Recent advances utilize UV light to initiate radical-based amination of chloroalkynes. For example, irradiating 4-chlorobut-1-yne with tert-butyl nitrite (t-BuONO) and NH₃ generates aminyl radicals, which add to the triple bond.

Preliminary Results:

-

Light Source: 254 nm UV lamp

-

Yield: 50–55%

-

Selectivity: 85% for anti-Markovnikov addition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chlorobut-2-yn-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via alkylation or coupling reactions. For example, coupling thiophene-carboxylic acid with this compound using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) is a common method. Reaction optimization requires monitoring temperature (typically 0–25°C), stoichiometry of reagents, and solvent polarity. Potassium carbonate is often used as a base to deprotonate intermediates . Yield improvements focus on minimizing side reactions like alkyne polymerization by using inert atmospheres .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : and NMR to confirm the alkyne (δ ~75–90 ppm for sp carbons) and amine protons (δ ~1.5–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 140.01).

- HPLC : Reverse-phase chromatography with UV detection at 210–230 nm for purity assessment. Cross-referencing with databases like Reaxys or SciFinder ensures alignment with literature data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H319, H332 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P273 precautions).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN# 3077, Class 9) .

Advanced Research Questions

Q. How does the reactivity of this compound’s alkyne group influence its application in click chemistry or cross-coupling reactions?

- Methodological Answer : The terminal alkyne enables Huisgen cycloaddition with azides (Cu-catalyzed "click" reactions) to form triazoles. Researchers must optimize catalyst loading (e.g., CuI vs. CuSO/sodium ascorbate) and solvent systems (aqueous vs. organic). Competing reactions, such as Glaser coupling (alkyne dimerization), are mitigated by using radical inhibitors like TEMPO . Kinetic studies via NMR track reaction progress.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Batch-to-batch variability in chloride content (e.g., residual DMF in synthesis) alters bioactivity. Use LC-MS to identify impurities.

- Assay Conditions : Differences in cell line viability (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC values. Standardize protocols using CLSI guidelines .

- Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model degradation pathways (e.g., hydrolysis of the chloro group).

- DFT Calculations : Estimate bond dissociation energies (BDEs) for the C-Cl bond to predict thermal stability. Experimental validation via TGA (thermogravimetric analysis) correlates with computational results .

Q. What experimental designs optimize the regioselectivity of this compound in heterocyclic ring formation?

- Methodological Answer :

- Substrate Screening : Test electrophiles (e.g., aryl halides, epoxides) under Pd/Cu catalysis to favor 5- vs. 6-membered ring products.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine group.

- Kinetic Isotope Effects (KIE) : Deuterated analogs identify rate-determining steps in cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.